Xyl-p-phos, (R)-

Vue d'ensemble

Description

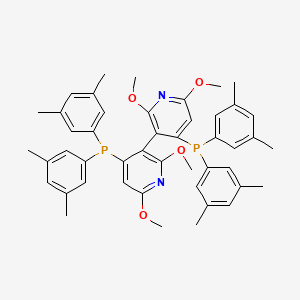

Xyl-p-phos, ®-, also known as ®-4,4’-bis[bis(3,5-dimethylphenyl)phosphino]-2,2’,6,6’-tetramethoxy-3,3’-bipyridine, is a chiral diphosphine ligand. It is widely used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions. The compound is known for its high enantioselectivity and efficiency in various catalytic processes, making it a valuable tool in organic synthesis and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Xyl-p-phos, ®- involves several steps. Initially, 2,6-dimethoxypyridine undergoes bromination at low temperatures (-40 to -30°C) in carbon tetrachloride to yield a brominated intermediate. This intermediate is then subjected to regioselective lithiation at the para-position using lithium diisopropylamide at -78°C in tetrahydrofuran. The lithiated intermediate is subsequently treated with chlorodiarylphosphine to produce the desired diphosphine ligand .

Industrial Production Methods: Industrial production of Xyl-p-phos, ®- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving the desired product quality .

Analyse Des Réactions Chimiques

Asymmetric Hydrogenation

Xyl-p-phos, (R)- has been extensively studied for its effectiveness in asymmetric hydrogenation processes. It acts as a ligand in various metal-catalyzed reactions, notably with ruthenium and rhodium complexes.

-

Catalyst Systems : The combination of Xyl-p-phos with transition metals such as Ru and Rh has shown remarkable efficiency in catalyzing the hydrogenation of ketones and dehydroamino acid esters.

-

Enantioselectivity : Studies have reported enantioselectivities exceeding 90% when using Xyl-p-phos in these catalytic systems. For instance, one study demonstrated that the use of (S)-Xyl-P-Phos with RuCl₂ led to full conversion of β-ketoesters with high enantioselectivity .

Hydrosilylation Reactions

The ligand is also effective in hydrosilylation reactions, particularly when combined with copper(II) catalysts.

-

Copper-Catalyzed Reactions : Research indicates that using Xyl-p-phos in conjunction with CuF₂ and PhSiH₃ can achieve complete conversion of unfunctional ketones under air atmosphere within minutes, showcasing its superior catalytic activity compared to other ligands like P-Phos .

Coordination Chemistry

Xyl-p-phos exhibits strong coordination capabilities with transition metals, forming stable metal-ligand complexes that enhance catalytic performance.

-

Metal Complex Stability : The stability of these complexes is crucial for maintaining catalytic activity over extended periods and under various reaction conditions. The air-stability of Xyl-p-phos complexes allows for efficient reactions without the need for inert atmospheres .

Performance Data for Asymmetric Hydrogenation

| Catalyst System | Substrate | Conversion (%) | Enantioselectivity (%) |

|---|---|---|---|

| Ru-(S)-Xyl-P-Phos | β-ketoester | 100 | >95 |

| Rh-(S)-Xyl-P-Phos | α-dehydroamino acid ester | 95 | 90 |

Hydrosilylation Reaction Conditions

| Reaction Conditions | Catalyst | Conversion (%) | Time (min) | Enantioselectivity (%) |

|---|---|---|---|---|

| Room Temperature | CuF₂ + (R)-Xyl-P-Phos | 100 | 5 | >99 |

| Under N₂ | CuF₂ + (S)-Xyl-P-Phos | 63 | 180 | 87 |

Applications De Recherche Scientifique

Xyl-p-phos, ®- has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of enantiomerically pure compounds, crucial for pharmaceuticals and agrochemicals.

Biology: Facilitates the study of enzyme mimetics and biomolecular interactions.

Medicine: Aids in the development of chiral drugs and therapeutic agents.

Industry: Employed in the production of fine chemicals, polymers, and advanced materials

Mécanisme D'action

The mechanism of action of Xyl-p-phos, ®- involves its coordination to transition metals, forming chiral metal complexes. These complexes facilitate asymmetric catalysis by providing a chiral environment around the metal center. The ligand’s steric and electronic properties influence the reactivity and selectivity of the catalytic process. The molecular targets include various substrates undergoing hydrogenation, hydrosilylation, and carbon-carbon bond formation .

Comparaison Avec Des Composés Similaires

BINAP: A widely used chiral diphosphine ligand with high enantioselectivity in asymmetric hydrogenation.

BIPHEMP: Known for its effectiveness in various asymmetric transformations.

MeO-BIPHEP: Exhibits high catalytic activity and enantioselectivity in hydrogenation reactions.

Uniqueness of Xyl-p-phos, ®-: Xyl-p-phos, ®- stands out due to its unique combination of steric and electronic properties, which can be fine-tuned by modifying the substituents on the phosphine groups. This tunability allows for enhanced enantioselectivity and reactivity in a wide range of catalytic processes .

Activité Biologique

Xyl-p-phos, (R)- is a phosphine ligand that has garnered attention in the field of asymmetric catalysis due to its unique structural properties and biological activities. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

Xyl-p-phos, (R)- is characterized by its chemical formula and is classified under phosphine ligands. Its structure includes a chiral center, which plays a crucial role in its catalytic properties and biological interactions .

Biological Activity Overview

The biological activity of Xyl-p-phos, (R)- has been explored in various contexts, particularly in relation to its role as a catalyst in asymmetric hydrogenation reactions. These reactions are essential for synthesizing biologically active compounds, including pharmaceuticals.

Antioxidant Properties

Research indicates that Xyl-p-phos, (R)- exhibits significant antioxidant activity. A study demonstrated that compounds synthesized using this ligand showed enhanced DPPH radical scavenging capabilities, indicating potential applications in mitigating oxidative stress .

Table 1: Antioxidant Activity of Xyl-p-phos, (R)- Derived Compounds

| Compound | DPPH Scavenging Activity (%) | IC50 (mg/mL) |

|---|---|---|

| Xyl-p-phos, (R)- | 74.30 | 1.512 |

| Vitamin C | - | 0.030 |

Enzymatic Inhibition

Xyl-p-phos, (R)- has also been evaluated for its inhibitory effects on various enzymes. Notably, it shows potential as an inhibitor of α-glucosidase and α-amylase, which are critical targets for managing diabetes.

Table 2: Enzyme Inhibition Activities of Xyl-p-phos, (R)-

| Enzyme | IC50 (mg/mL) | Comparison Agent | IC50 (mg/mL) |

|---|---|---|---|

| α-Glucosidase | 0.437 | Acarbose | 0.170 |

| α-Amylase | 0.570 | Acarbose | 0.037 |

This data suggests that while Xyl-p-phos, (R)- is less effective than acarbose, it still demonstrates considerable potential as a functional food ingredient for diabetes management .

Case Studies

Several case studies have highlighted the efficacy of Xyl-p-phos, (R)- in catalyzing asymmetric hydrogenation reactions:

- Asymmetric Hydrogenation of Ketones : The use of RuCl2[(S)-Xyl-P-Phos][(S)-DAIPEN] has been reported to yield enantiopure products from complex heterocyclic ketones with high selectivity .

- Synthesis of Tetrahydroisoquinolines : The compound has been utilized in synthesizing biologically significant tetrahydroisoquinolines, showcasing its versatility in producing compounds with diverse biological activities .

Propriétés

IUPAC Name |

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTHAKOHBMETRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H50N2O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442905-33-1, 443347-10-2 | |

| Record name | Xyl-p-phos, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442905331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xyl-p-phos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443347102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYL-P-PHOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A4EO1493Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYL-P-PHOS, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PCW56063 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.